5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile
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Overview
Description
5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a benzodiazepine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through the condensation of an ortho-diamine with a suitable ketone under acidic conditions.
Sulfonylation: The benzodiazepine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Pyridine Ring Introduction: The final step involves the coupling of the sulfonylated benzodiazepine with a pyridine-2-carbonitrile derivative. This can be facilitated by using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a ligand in receptor binding studies. Its benzodiazepine core makes it a candidate for investigating interactions with GABA receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders. Its ability to modulate neurotransmitter activity is of particular interest.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
What sets 5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile apart is its additional sulfonyl and pyridine groups, which may confer unique pharmacokinetic properties and receptor binding affinities, potentially leading to different therapeutic profiles and side effect spectra.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-[(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-16-13-21(2)18-7-5-4-6-14(18)12-22(16)25(23,24)17-9-8-15(10-19)20-11-17/h4-9,11,16H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWLKGNQQABJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1S(=O)(=O)C3=CN=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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